molecular formula C14H21NO B15281110 (1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol

(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol

Cat. No.: B15281110
M. Wt: 219.32 g/mol
InChI Key: RAQUMAZPVGIDME-ZIAGYGMSSA-N
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Description

(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentanol core with an amino group substituted by a 2-isopropylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-isopropylaniline.

    Reductive Amination: Cyclopentanone undergoes reductive amination with 2-isopropylaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chromatography or crystallization to obtain the desired (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, TsCl, or other halogenating agents.

Major Products

    Oxidation: Cyclopentanone derivative.

    Reduction: Cyclopentylamine derivative.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: As a probe to study enzyme-substrate interactions and chiral recognition.

    Industrial Applications: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((2-Methylphenyl)amino)cyclopentan-1-ol: Similar structure with a methyl group instead of an isopropyl group.

    (1R,2R)-2-((2-Ethylphenyl)amino)cyclopentan-1-ol: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1R,2R)-2-(2-propan-2-ylanilino)cyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-10(2)11-6-3-4-7-12(11)15-13-8-5-9-14(13)16/h3-4,6-7,10,13-16H,5,8-9H2,1-2H3/t13-,14-/m1/s1

InChI Key

RAQUMAZPVGIDME-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1N[C@@H]2CCC[C@H]2O

Canonical SMILES

CC(C)C1=CC=CC=C1NC2CCCC2O

Origin of Product

United States

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